![molecular formula C27H34N4O3S B3311812 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 946275-09-8](/img/structure/B3311812.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide
Descripción general
Descripción
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It selectively targets and irreversibly binds to the mutated form of EGFR, which is commonly found in NSCLC patients.
Mecanismo De Acción
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide irreversibly binds to the mutated form of EGFR, which is commonly found in NSCLC patients. This binding inhibits the activity of EGFR, which is a key driver of tumor growth and survival. By inhibiting EGFR, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide induces apoptosis (programmed cell death) in cancer cells and prevents the growth and spread of tumors.
Biochemical and Physiological Effects:
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to have a high degree of selectivity for mutated EGFR, which minimizes off-target effects on normal cells. It has also been shown to have good oral bioavailability and pharmacokinetic properties, which makes it suitable for oral administration. In clinical trials, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to have a favorable safety profile and tolerability, with the most common adverse events being diarrhea, rash, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has several advantages for lab experiments, including its high degree of selectivity for mutated EGFR, good oral bioavailability, and favorable safety profile. However, it also has some limitations, including the need for specialized equipment and expertise for synthesis and analysis, and the potential for drug resistance to develop over time.
Direcciones Futuras
There are several future directions for the development of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide. One direction is the investigation of combination therapies with other targeted agents or immunotherapies to improve treatment outcomes. Another direction is the exploration of alternative dosing schedules or formulations to optimize drug delivery and efficacy. Additionally, further research is needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Aplicaciones Científicas De Investigación
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has also been shown to have a favorable safety profile and tolerability in clinical trials.
Propiedades
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-4-34-25-15-11-22(20(2)3)19-26(25)35(32,33)30-23-12-9-21(10-13-23)24-14-16-27(29-28-24)31-17-7-5-6-8-18-31/h9-16,19-20,30H,4-8,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBQZXAWRUYYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



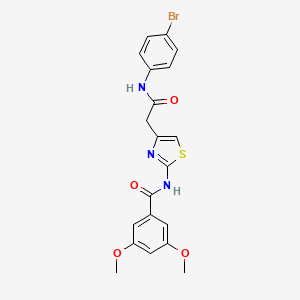



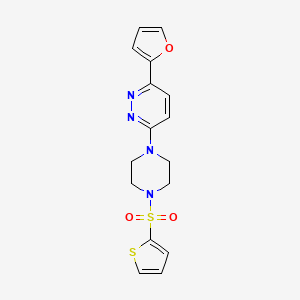
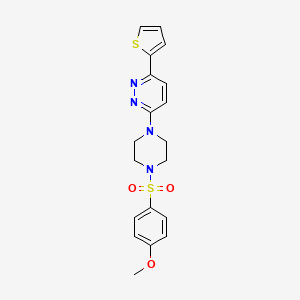
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B3311806.png)
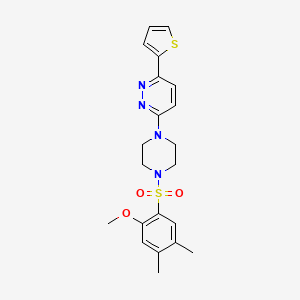
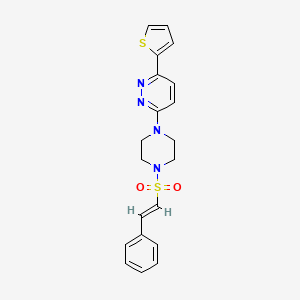
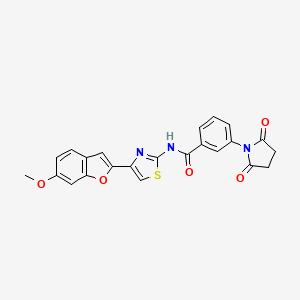
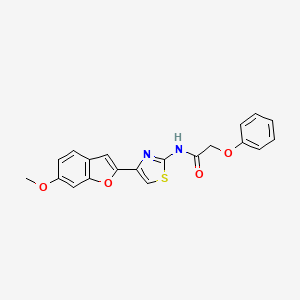
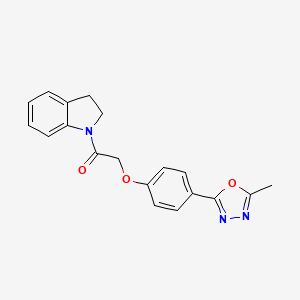

![2-ethoxy-5-isopropyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311852.png)